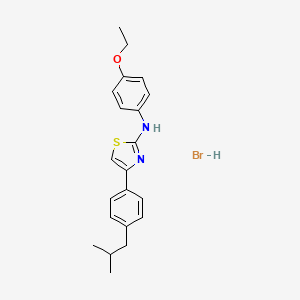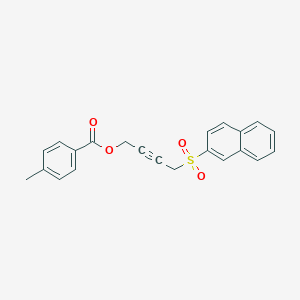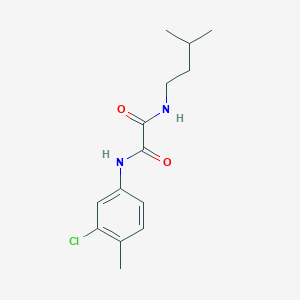
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide, commonly known as A82775C, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amide compounds and is primarily used as a tool for studying the biological mechanisms of certain diseases and conditions.
Wirkmechanismus
The mechanism of action of A82775C is primarily through the inhibition of the release of glutamate. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. A82775C binds to specific receptors in the brain, known as the AMPA receptors, and blocks the release of glutamate. This inhibition leads to a decrease in the excitability of neurons and a reduction in the activity of certain neural circuits.
Biochemical and Physiological Effects:
A82775C has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on glutamate release, it has also been shown to have an effect on the levels of other neurotransmitters such as dopamine and serotonin. This effect has been linked to potential therapeutic applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using A82775C in lab experiments is its specificity for the AMPA receptors. This specificity allows researchers to isolate the effects of A82775C on the release of glutamate and study its potential therapeutic applications. However, one of the limitations of using A82775C is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several potential future directions for the study of A82775C. One area of research is the potential therapeutic applications of A82775C in the treatment of various neurological disorders. Another area of research is the development of more specific and potent AMPA receptor inhibitors that can be used in conjunction with A82775C to further study the role of glutamate in various physiological processes. Additionally, the potential toxicity of A82775C at high doses warrants further investigation into the safety of this compound for use in lab experiments.
Conclusion:
In conclusion, A82775C is a chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for the AMPA receptors allows researchers to isolate the effects of A82775C on the release of glutamate and study its potential therapeutic applications in the treatment of various neurological disorders. However, the potential toxicity of A82775C at high doses highlights the importance of careful dosing and monitoring in lab experiments. Further research is needed to fully understand the potential of A82775C in scientific research and its potential applications in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of A82775C can be achieved through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-methylbutylamine, followed by the reaction with ethylenediamine. The resulting product is then purified through recrystallization to obtain A82775C in its pure form.
Wissenschaftliche Forschungsanwendungen
A82775C has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in various physiological processes such as learning and memory. This inhibition has been linked to potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-9(2)6-7-16-13(18)14(19)17-11-5-4-10(3)12(15)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRSJPFNYDDPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

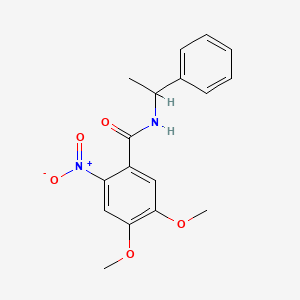
![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)

![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)
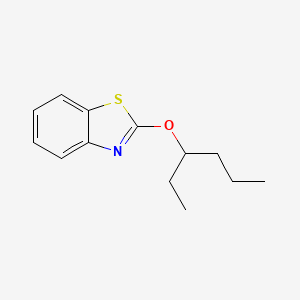
![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
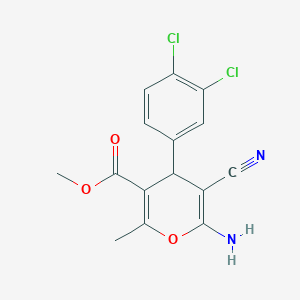
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)

